(4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone
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Overview
Description
(4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone is a chemical compound with the molecular formula C11H18F2N2O. It is a derivative of piperidine, a heterocyclic amine that is widely used in organic synthesis and pharmaceutical research. This compound is known for its unique structural features, which include two piperidine rings and two fluorine atoms, making it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone typically involves the reaction of 4,4-difluoropiperidine with piperidin-3-ylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as sodium hydride or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process and reduce the risk of human error .
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and neutral to slightly acidic pH.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are performed under basic conditions with solvents like dimethyl sulfoxide or acetonitrile
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
(4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s piperidine rings and fluorine atoms contribute to its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate biological processes, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- (4,4-Difluoropiperidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
- (4,4-Difluoropiperidin-1-yl)-[(3R)-piperidin-3-yl]methanone
Uniqueness
(4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone is unique due to its specific structural features, including the presence of two piperidine rings and two fluorine atoms.
Properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O.ClH/c12-11(13)3-6-15(7-4-11)10(16)9-2-1-5-14-8-9;/h9,14H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIXCTBCAYJTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(CC2)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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